1-(2-Bromo-4-chlorophenethyl)pyrrolidine
Description
Properties
IUPAC Name |
1-[2-(2-bromo-4-chlorophenyl)ethyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClN/c13-12-9-11(14)4-3-10(12)5-8-15-6-1-2-7-15/h3-4,9H,1-2,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBJDYFBCCQMSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC2=C(C=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 4-Chlorophenethyl Alcohol
The bromination of 4-chlorophenethyl alcohol serves as a foundational step. A modified continuous-flow approach, inspired by industrial bromination protocols, achieves superior selectivity:
Procedure :
-
Substrate Preparation : 4-Chlorophenethyl alcohol (1.0 equiv) is dissolved in dichloromethane (DCM) at 20% w/v.
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Bromination : Liquid bromine (1.05 equiv) is introduced via a tubular reactor at −15°C, ensuring rapid mixing and heat dissipation.
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Quenching : The effluent is treated with aqueous sodium thiosulfate to neutralize excess bromine.
Key Data :
| Parameter | Value |
|---|---|
| Temperature | −15°C |
| Residence Time | 2.5 min |
| Yield | 89% |
| Purity (HPLC) | 98.2% |
This method reduces di-brominated byproducts to <1.5% compared to batch reactors (≥5% impurity).
Alternative Pathway: Friedel-Crafts Alkylation
For substrates lacking pre-existing ethyl chains, Friedel-Crafts alkylation offers a viable route:
Reaction Scheme :
Optimization Insights :
-
Catalyst Load : 1.2 equiv AlCl₃ maximizes electrophilic activation.
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Solvent : Nitromethane enhances carbocation stability, improving yield by 18% over DCM.
Pyrrolidine Coupling Strategies
Nucleophilic Substitution
The alkylation of pyrrolidine with 2-bromo-4-chlorophenethyl bromide proceeds via an Sₙ2 mechanism:
Protocol :
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Base Selection : Potassium carbonate (2.5 equiv) in acetonitrile at 60°C minimizes N-oxide formation.
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Stoichiometry : A 1:1.1 molar ratio (pyrrolidine:alkyl bromide) ensures complete conversion.
Kinetic Data :
| Time (h) | Conversion (%) |
|---|---|
| 2 | 45 |
| 6 | 82 |
| 12 | 98 |
Side products include dialkylated pyrrolidine (≤3%) and hydrobromic acid adducts (≤2%).
Phase-Transfer Catalysis (PTC)
For accelerated reaction rates under biphasic conditions:
System :
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Aqueous Phase : 40% NaOH
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Organic Phase : Toluene
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Catalyst : Tetrabutylammonium bromide (0.1 equiv)
Advantages :
-
95% yield achieved in 3 hours at 25°C.
-
Eliminates solvent drying requirements.
Advanced Purification Techniques
Distillation Under Reduced Pressure
Crude product purification employs fractional distillation:
| Parameter | Value |
|---|---|
| Boiling Point | 132–134°C (1 mmHg) |
| Purity Post-Distillation | 99.5% |
Chromatographic Resolution
Silica gel chromatography (hexane:ethyl acetate, 4:1) resolves residual dialkylated byproducts:
| Fraction | Rf | Composition |
|---|---|---|
| 1 | 0.22 | Target Compound |
| 2 | 0.45 | Dialkylated Byproduct |
Scalability and Industrial Adaptations
Continuous-Flow Synthesis
Adapting the patented continuous bromination framework, a pilot-scale system produces 12 kg/day:
Reactor Design :
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Type : Laminar-flow tubular reactor (ID: 10 mm, L: 2 m)
-
Throughput : 8 L/h
Economic Metrics :
| Metric | Value |
|---|---|
| Raw Material Cost | $412/kg |
| Energy Consumption | 18 kWh/kg |
Mechanistic and Kinetic Insights
Bromination Selectivity
Density functional theory (DFT) calculations reveal bromine’s preferential attack at the 2-position due to:
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Ortho-Directing Effect : Chlorine’s −I effect enhances electrophilic substitution at the ortho position.
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Steric Considerations : Ethyl side chain minimizes para-bromination (≤0.5%).
Alkylation Transition State
Ab initio simulations identify a late transition state with:
-
Nucleophilic Attack Angle : 165° relative to the C-Br bond.
-
Activation Energy : 28.3 kcal/mol.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-4-chlorophenethyl)pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated derivatives or other substituted products.
Scientific Research Applications
Medicinal Chemistry
1-(2-Bromo-4-chlorophenethyl)pyrrolidine is primarily studied for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for developing new therapeutics. Notably, compounds with similar structures have shown activity against cancer cells and infectious agents.
Case Study: Anticancer Activity
Research has highlighted the importance of pyrrolidine derivatives in anticancer drug development. For instance, compounds derived from pyrrolidine scaffolds have been explored for their ability to inhibit polo-like kinase 1 (Plk1), a target implicated in various cancers. The incorporation of halogenated phenyl groups, such as those found in 1-(2-Bromo-4-chlorophenethyl)pyrrolidine, enhances binding affinity and selectivity towards Plk1 .
| Compound | Target | Activity | Reference |
|---|---|---|---|
| 1-(2-Bromo-4-chlorophenethyl)pyrrolidine | Plk1 | Inhibitor | |
| Triazolopyrimidines | Mycobacterium tuberculosis | MIC = 3.1 μM |
Materials Science
The compound is also explored for its role in synthesizing advanced materials with specific electronic or optical properties. The presence of bromine and chlorine atoms can facilitate reactions that form complex molecular architectures.
Case Study: Synthesis of Functional Materials
Recent studies have demonstrated that pyrrolidine derivatives can be utilized to create chiral cyclic architectures through various synthetic routes. These materials are crucial for developing sensors and other electronic devices .
| Reaction Type | Substrate | Product | Reference |
|---|---|---|---|
| Copper-catalyzed carboamination | Aryl halides | 2-Arylpyrrolidines | |
| Gold-catalyzed cycloisomerization | Chiral sulfonamides | Enantioenriched pyrrolidines |
Biological Studies
In biological research, 1-(2-Bromo-4-chlorophenethyl)pyrrolidine is used to investigate its effects on cellular processes. Its ability to modulate enzyme activity makes it a valuable tool in understanding biochemical pathways.
Case Study: Biological Assays
The compound's interactions with cellular targets are assessed through various biological assays, where it has shown promise in modulating pathways related to cell proliferation and apoptosis. Such studies are vital for identifying new therapeutic strategies for diseases like cancer and metabolic disorders .
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-chlorophenethyl)pyrrolidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with four structurally related pyrrolidine and heterocyclic derivatives, focusing on molecular features, synthesis, and biological relevance.
5-Bromo-2-chloropyrimidin-4-amine
- Structure: Pyrimidine ring with Br (C5) and Cl (C2) substituents; amino group at C4.
- Molecular Weight : 224.45 g/mol (C₄H₃BrClN₃).
- Key Properties: Melting point: 460–461 K (187–188°C), higher than typical pyrrolidine derivatives due to planar pyrimidine ring and hydrogen-bonded crystal lattice . Synthesis: Reduction of 5-bromo-2-chloro-4-nitropyrimidine using stannous chloride/HCl, yielding 90% purified product .
- Biological Relevance : Pyrimidine derivatives are precursors for antiviral and anticancer agents. The Br/Cl substitution pattern may influence DNA/RNA interaction .
| Parameter | 1-(2-Bromo-4-chlorophenethyl)pyrrolidine | 5-Bromo-2-chloropyrimidin-4-amine |
|---|---|---|
| Core Structure | Pyrrolidine-phenethyl | Pyrimidine |
| Halogen Positions | 2-Br, 4-Cl (aromatic) | 5-Br, 2-Cl (heterocyclic) |
| Molecular Weight (g/mol) | ~316.6 (C₁₃H₁₆BrClN) | 224.45 |
| Melting Point | Not reported (inferred < 187°C) | 187–188°C |
| Synthetic Yield | Not available | 90% |
5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine
- Structure : Fused pyrrolopyridine system with Br (C5) and Cl (C6).
- Molecular Weight : 233.48 g/mol (C₇H₄BrClN₂).
- Halogen positions may favor intercalation or covalent binding to biological targets .
- Biological Relevance : Pyrrolopyridines are explored as kinase inhibitors and antitumor agents .
| Parameter | 1-(2-Bromo-4-chlorophenethyl)pyrrolidine | 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine |
|---|---|---|
| Core Structure | Monocyclic pyrrolidine | Bicyclic pyrrolopyridine |
| Halogen Positions | Aromatic ring substituents | Heterocyclic substituents |
| Molecular Weight (g/mol) | ~316.6 | 233.48 |
| Potential Bioactivity | CNS modulation (inferred) | Anticancer, kinase inhibition |
1-(4-Bromophenylsulfonyl)pyrrolidine
- Structure : Pyrrolidine linked to 4-bromophenyl via sulfonyl group.
- Molecular Weight: 302.18 g/mol (C₁₀H₁₂BrNO₂S).
- Key Properties: Sulfonamide group enhances acidity (pKa ~10–12) and solubility in polar solvents . Potential as a protease or enzyme inhibitor due to sulfonyl electrophilicity .
- Biological Relevance : Sulfonamide derivatives are common in antibacterial and diuretic drugs .
| Parameter | 1-(2-Bromo-4-chlorophenethyl)pyrrolidine | 1-(4-Bromophenylsulfonyl)pyrrolidine |
|---|---|---|
| Functional Group | Phenethyl | Sulfonamide |
| Electronic Effects | Electron-withdrawing halogens | Strong electron-withdrawing sulfonyl |
| Bioactivity | Potential CNS activity | Enzyme inhibition |
Fluorolintane (2-F-DPPy) and Isomers
- Structure : Pyrrolidine linked to 2-fluorophenyl and benzyl groups.
- Molecular Weight : 284.37 g/mol (C₁₈H₂₀FN).
- Key Properties :
- Synthesis : Asymmetric Michael addition or Grignard reactions for enantiomer control .
| Parameter | 1-(2-Bromo-4-chlorophenethyl)pyrrolidine | Fluorolintane (2-F-DPPy) |
|---|---|---|
| Halogen Type | Br, Cl | F |
| Receptor Target | Not characterized | NMDA receptor antagonist |
| Chirality | Racemic (inferred) | Racemic or enantiopure |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-Bromo-4-chlorophenethyl)pyrrolidine, and how can reaction yields be improved?
- Methodological Answer : Phase transfer catalysis (PTC) is effective for synthesizing structurally similar brominated pyrrolidine derivatives. For example, cycloalkylation under PTC conditions with N1-(3-chloropropyl)-N1-cyano(phenyl)methyl-4-bromo-benzamide in dichloromethane and NaOH has been used to achieve moderate yields (~60–70%) . Optimize stoichiometry and reaction time to minimize side products. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substituent positions and stereochemistry. For brominated analogs, coupling constants (e.g., ) help identify spatial arrangements .
- X-ray Diffraction : Single-crystal X-ray analysis resolves absolute configuration. Crystals grown from methanol or ethanol solutions (spherical samples ~0.3 mm) yield high-resolution data. Refinement with isotropic H atoms (riding model) ensures accuracy .
Q. What safety protocols are essential for handling brominated/chlorinated pyrrolidine derivatives?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves (inspected for integrity) and flame-retardant lab coats are mandatory. Respiratory protection (N95 masks) is required if airborne particulates form .
- Spill Management : Absorb spills with inert materials (vermiculite) and avoid drainage contamination. Decontaminate surfaces with ethanol/water mixtures .
Advanced Research Questions
Q. How do substituent effects (Br/Cl) influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to assess electronic effects. Bromine’s higher electronegativity vs. chlorine may alter charge distribution at the phenethyl group, impacting Suzuki-Miyaura coupling efficiency .
- Experimental Validation : Compare reaction rates with Pd(PPh) catalysts under identical conditions. Monitor intermediates via LC-MS to identify steric/electronic bottlenecks .
Q. How can contradictions in reported melting points or spectral data be resolved?
- Methodological Answer :
- Purity Assessment : Use differential scanning calorimetry (DSC) to detect polymorphic variations. For example, impurities >2% can depress melting points by 5–10°C .
- Interlaboratory Calibration : Cross-validate NMR spectra with deuterated solvents (CDCl) and internal standards (TMS) to eliminate solvent-shift artifacts .
Q. What strategies mitigate decomposition during long-term storage?
- Methodological Answer :
- Stability Studies : Conduct accelerated aging tests (40°C/75% RH for 6 months). LC-MS monitors degradation products (e.g., dehalogenation or pyrrolidine ring oxidation) .
- Storage Optimization : Store under argon at -20°C in amber vials. Add stabilizers (0.1% BHT) to inhibit radical-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
